molecular formula C8H15NO2 B12994361 3-(Pyrrolidin-1-yl)butanoic acid

3-(Pyrrolidin-1-yl)butanoic acid

Cat. No.: B12994361
M. Wt: 157.21 g/mol
InChI Key: OVWPFTZHEITDRW-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)butanoic acid is an organic compound that features a pyrrolidine ring attached to a butanoic acid chain. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-1-yl)butanoic acid typically involves the reaction of pyrrolidine with a suitable butanoic acid derivative. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with a halogenated butanoic acid under basic conditions. For example, pyrrolidine can react with 3-chlorobutanoic acid in the presence of a base like sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Pyrrolidin-1-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-1-yl)butanoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrrolidine ring can enhance binding affinity and specificity to these targets, influencing the compound’s pharmacological profile. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler compound with a similar ring structure but without the butanoic acid chain.

    Proline: An amino acid with a pyrrolidine ring, structurally similar but with different functional groups.

    Pyrrolidin-2-one: A lactam derivative of pyrrolidine with distinct chemical properties.

Uniqueness

3-(Pyrrolidin-1-yl)butanoic acid is unique due to the combination of the pyrrolidine ring and the butanoic acid chain, which imparts specific chemical reactivity and potential biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-pyrrolidin-1-ylbutanoic acid

InChI

InChI=1S/C8H15NO2/c1-7(6-8(10)11)9-4-2-3-5-9/h7H,2-6H2,1H3,(H,10,11)

InChI Key

OVWPFTZHEITDRW-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)N1CCCC1

Origin of Product

United States

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